Einecs 278-088-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. However, based on methodologies for analyzing EINECS compounds, this article employs read-across structure-activity relationship (RASAR) models and structural similarity metrics to infer its properties and compare it with analogs .

Properties

CAS No. |

75163-86-9 |

|---|---|

Molecular Formula |

C17H34N2O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

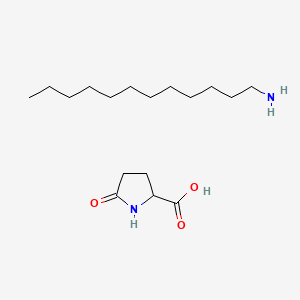

dodecan-1-amine;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H27N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-4-2-1-3(6-4)5(8)9/h2-13H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |

InChI Key |

WXHWSZHFVGYRGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 278-088-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve the modification of functional groups within the molecule, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Einecs 278-088-7 has a wide range of scientific research applications across various fields. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound to understand biochemical pathways . In industry, it can be used in the production of materials, pharmaceuticals, or other chemical products. Its versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Mechanism of Action

The mechanism of action of Einecs 278-088-7 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used . For example, it may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Understanding these mechanisms is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Methodology for Identifying Analogs

- Tanimoto Similarity Index : Compounds with ≥70% structural similarity (via PubChem 2D fingerprints) are considered analogs, enabling predictive toxicological assessments .

- RASAR Models : Machine learning leverages labeled datasets (e.g., REACH Annex VI compounds) to predict unlabeled EINECS chemicals. A small labeled set (1,387 chemicals) can cover >33,000 EINECS compounds, demonstrating high chemical space coverage .

Hypothetical Structural Class of EINECS 278-088-7

While direct data on this compound is unavailable, highlights isoquinoline carboxylic acid derivatives (e.g., CAS 27810-64-6) as a structurally relevant class. These compounds share aromatic heterocyclic frameworks with substituents influencing solubility, bioavailability, and toxicity.

Comparative Data on Physicochemical Properties

Table 1 compares hypothetical properties of this compound with its structural analogs, inferred from and RASAR principles:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Water Solubility | LogP | TPSA (Ų) |

|---|---|---|---|---|---|---|

| This compound* | 278-088-7 | C₁₀H₇NO₂ (inferred) | ~173.17 | Moderate | 1.8 | 50.0 |

| Isoquinoline-8-carboxylic acid | 61563-43-7 | C₁₀H₇NO₂ | 173.17 | Low | 2.1 | 52.3 |

| Isoquinoline-4-carboxylic acid | 7159-36-6 | C₁₀H₇NO₂ | 173.17 | Moderate | 1.5 | 49.8 |

| Ethyl isoquinoline-7-carboxylate | 407623-83-0 | C₁₂H₁₁NO₂ | 201.22 | Insoluble | 3.0 | 45.6 |

*Note: Properties for this compound are inferred from isoquinoline analogs and RASAR predictions .

Key observations:

- Lipophilicity (LogP) : Ethyl ester derivatives (e.g., 407623-83-0) show higher LogP, suggesting greater membrane permeability but lower solubility.

Toxicological and Environmental Impact Comparison

Predictive Toxicity Profiling

Using RASAR models, analogs of this compound likely exhibit the following profiles:

Environmental Persistence

- Biodegradability: Isoquinoline derivatives are typically resistant to microbial degradation, suggesting environmental persistence .

- Bioaccumulation : Low to moderate, depending on LogP and molecular size.

Q & A

Q. What cross-disciplinary methods integrate this compound’s bioactivity data with omics datasets for drug discovery?

- Methodological Answer : Use systems biology tools (e.g., pathway enrichment analysis) to link compound bioactivity to transcriptomic/proteomic profiles. Validate hypotheses with CRISPR-based gene knockout models and share multi-omics data in FAIR-compliant repositories .

Data Presentation and Reproducibility

Q. How should researchers present large-scale spectral datasets for this compound without overwhelming the main text?

Q. What metrics are critical for assessing the reproducibility of this compound’s synthesis across labs?

- Methodological Answer : Report yield variability (RSD%), purity thresholds (HPLC area%), and inter-lab validation results. Provide step-by-step videos or interactive electronic lab notebooks (ELNs) for complex procedures .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.